molecular formula C9H15N5O B2775534 N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide CAS No. 2137463-30-8

N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide

Cat. No.: B2775534
CAS No.: 2137463-30-8
M. Wt: 209.253
InChI Key: QOEVNWSFMWWVTM-UHFFFAOYSA-N
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Description

N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide is a chemical compound with the molecular formula C9H15N5O It is a member of the triazolopyrazine family, characterized by a triazole ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs of the original compound.

Scientific Research Applications

N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide is unique due to its specific substitution pattern and the presence of the triazolopyrazine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N,N,3-trimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c1-6-11-12-8-4-10-7(5-14(6)8)9(15)13(2)3/h7,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEVNWSFMWWVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(NC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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